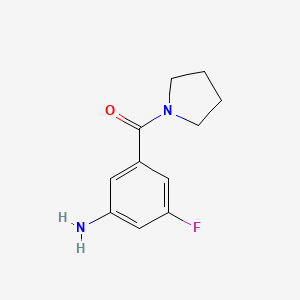

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Description

Properties

IUPAC Name |

(3-amino-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAVAGVQXIKMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl building block. A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Vapor-Phase Reactor Method

The vapor-phase reactor method includes two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF. In the next step, further nuclear chlorination of the pyridine ring is performed in the empty phase to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF. At the same time, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product.

Pyrazolo[3,4-b]pyridine Derivatives Synthesis

As shown in Scheme 1, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine (7) was iodized by NIS to obtain intermediate 8, and then the NH of intermediate 8 was protected by PMB-Cl to produce the key intermediate 9. Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce intermediate 12. Intermediate 12 and intermediate 9 were coupled through Buchwald–Hartwig reaction to get intermediate 13. The Miyaura borylation reaction and Suzuki reaction were performed in one pot in sequence with intermediate 13 to produce intermediates 15a–15o, and the protecting group was removed by trifluoroacetic acid to obtain the target compounds A01–A15.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or aminated products.

Scientific Research Applications

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Industrial Applications: It is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-1-yl-methanone Moieties

The following table summarizes key structural analogs and their properties:

*Calculated using standard atomic weights.

Key Observations:

Substituent Effects on Melting Points: The presence of bulky groups (e.g., sulfonyl or benzothiazol-oxazol cores) increases molecular weight and melting points (e.g., 190–195°C for sulfonyl-containing analogs) . The target compound, lacking such groups, likely has a lower melting point. Fluorine substitution (as in the target) may enhance thermal stability compared to non-fluorinated analogs .

Sulfonyl or sulfonamide groups in analogs (e.g., {5-[4-Methoxy-3-(pyrrolidin-1-sulfonyl)-phenyl]-isoxazol-3-yl}-pyrrolidin-1-yl-methanone) enhance polarity and solubility in polar solvents .

For example, ethiprole (a pyrazole carbonitrile) shares structural motifs with the target’s aromatic amine group . The benzothiazol-oxazol derivative in demonstrates the versatility of pyrrolidin-1-yl-methanone in forming bioactive heterocycles.

Comparison with Non-Pyrrolidine Analogs

- Pyrazole Derivatives: Compounds like 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (fipronil) highlight the importance of halogenation and sulfinyl groups in agrochemical activity. However, the target’s pyrrolidine ring may reduce steric hindrance compared to pyrazole-based structures .

- Isoxazole-containing Sulfonamides: Analogs such as {5-[5-(Morpholine-4-sulfonyl)-furan-2-yl]-isoxazol-3-yl}-morpholine-4-yl-methanone (melting point 167–169°C) demonstrate how heterocyclic cores influence thermal stability and synthetic yields .

Biological Activity

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C11H13FN2O

- CAS Number: 1416981-33-3

The compound features a pyrrolidine ring connected to a phenyl group substituted with amino and fluorine moieties. These structural characteristics are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Methanone Group: This is achieved through carbonylation reactions.

- Substitution on the Phenyl Ring: Introduction of amino and fluorine groups via electrophilic aromatic substitution reactions.

The interaction of this compound with biological targets is primarily mediated by:

- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The fluorine atom enhances binding affinity, which may influence the activity of various enzymes and receptors.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity:

- Antimicrobial Activity:

- Neurological Effects:

Anticancer Research

A study focused on pyrrole derivatives found that specific modifications led to enhanced inhibition of tubulin polymerization, suggesting that this compound could be developed into a potent anticancer agent. The study highlighted the importance of structural features in achieving desired bioactivity .

Antimicrobial Studies

In another study, various pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that halogen substitutions significantly improved bioactivity, underscoring the relevance of molecular modifications in enhancing therapeutic efficacy .

Comparative Analysis

| Compound | IC50 (μM) | Activity |

|---|---|---|

| (3-Amino-5-fluoro-phenyl)-pyrrolidin | 15 | Inhibition of MCF-7 growth |

| Similar Pyrrole Derivative | 1.4 | Tubulin polymerization inhibitor |

| Halogenated Pyrrolidine | <0.025 | Antibacterial activity |

Q & A

Q. What are the established synthetic routes for (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl and pyrrolidine moieties. A common route starts with Friedel-Crafts acylation to introduce the pyrrolidinyl-methanone group to a fluorinated benzene derivative (e.g., 3-nitro-5-fluorobenzene), followed by catalytic hydrogenation or chemical reduction (e.g., using H₂/Pd-C or NaBH₄) to convert the nitro group to an amino group . Key variables include:

- Catalyst selection : Lewis acids like AlCl₃ for acylation.

- Reduction conditions : Temperature (25–60°C) and solvent polarity (ethanol/THF) affect regioselectivity and byproduct formation.

Yield optimization requires monitoring intermediates via TLC or HPLC, with typical yields ranging from 60–85% depending on purification (e.g., column chromatography).

Q. What spectroscopic techniques are critical for characterizing (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The fluorine atom induces splitting in adjacent protons (e.g., aromatic H at δ 6.8–7.2 ppm).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺, with fragmentation patterns verifying the pyrrolidine ring cleavage.

Q. What safety protocols are recommended for handling (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, employ the SHELXL software for refinement, applying TWIN/BASF commands to model twin domains .

- Key Metrics : Analyze bond angles (C=O: ~120°) and torsional angles between the pyrrolidine ring and phenyl group to confirm stereoelectronic effects. Example: A derivative in showed a dihedral angle of 12.5° between planes, indicating minimal conjugation .

Q. What strategies mitigate contradictions in reaction outcomes during the synthesis of amino-fluorophenyl derivatives?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., over-reduction or ring-opening). Mitigation includes:

- Kinetic Control : Lower reaction temperatures (0–5°C) to favor nitro → amino reduction over side reactions .

- Protecting Groups : Temporarily protect the amino group with Boc anhydride during subsequent acylations.

- In Situ Monitoring : Use Raman spectroscopy to track nitro group consumption in real time.

Q. How do computational methods (e.g., DFT) predict the reactivity of (3-Amino-5-fluorophenyl)-pyrrolidin-1-yl-methanone in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling Software : Gaussian09 or ORCA for geometry optimization at the B3LYP/6-311+G(d,p) level.

- Reactivity Insights : The electron-withdrawing fluorine and carbonyl group activate the para-position for nucleophilic attack. Fukui indices (f⁻) identify the amino group as a nucleophilic site .

- Transition State Analysis : Calculate activation energies (ΔG‡) to compare pathways (e.g., SNAr vs. radical mechanisms).

Q. What experimental designs are optimal for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay Type : Fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases).

- Controls : Include a non-fluorinated analog to isolate fluorine’s electronic effects.

- Dose-Response : Use a 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Reference ’s case study on pyrazole derivatives for protocol adaptation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.